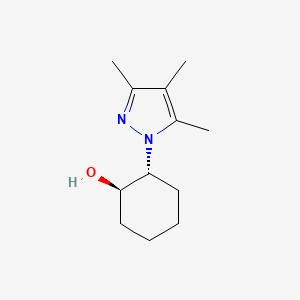
(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol, also known as TPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPC is a chiral molecule, which means that it has two mirror-image forms, and the (1R,2R) enantiomer has been found to possess the most potent biological activity.
作用机制
The exact mechanism of action of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is that (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol acts as an antioxidant, protecting neurons from oxidative stress and reducing inflammation. Another proposed mechanism is that (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol modulates the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol has been shown to have a range of biochemical and physiological effects. In animal studies, (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol has been shown to improve cognitive function, reduce inflammation, and increase the expression of neurotrophic factors, which are proteins that promote the growth and survival of neurons. (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol has also been shown to have antidepressant and anxiolytic effects in animal models.
实验室实验的优点和局限性
One of the advantages of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol as a research tool is its high potency and specificity. (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol has been shown to have a high affinity for its target receptors, which allows for precise manipulation of biological systems. However, one limitation of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol. One area of interest is the development of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol-based therapies for neurological disorders. Another area of interest is the investigation of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol's potential as a treatment for inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms of action of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol and to identify potential side effects or limitations of its use.
合成方法
The synthesis of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol involves the reaction of 3,4,5-trimethylpyrazole with cyclohexanone in the presence of a chiral catalyst. The reaction proceeds through a process known as asymmetric hydrogenation, which results in the formation of the (1R,2R) enantiomer of (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol with high enantioselectivity.
科学研究应用
(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising areas of research is its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. (1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol has been shown to have neuroprotective effects, which may help to prevent or slow the progression of these diseases.
属性
IUPAC Name |
(1R,2R)-2-(3,4,5-trimethylpyrazol-1-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-8-9(2)13-14(10(8)3)11-6-4-5-7-12(11)15/h11-12,15H,4-7H2,1-3H3/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLPNMCKCPLEIC-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2CCCCC2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)[C@@H]2CCCC[C@H]2O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclobutyl-N-(2-hydroxyethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6627885.png)


![7-Methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B6627909.png)
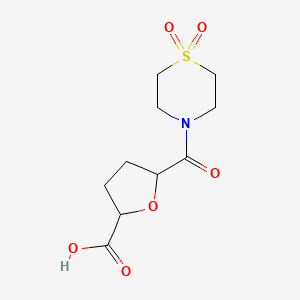
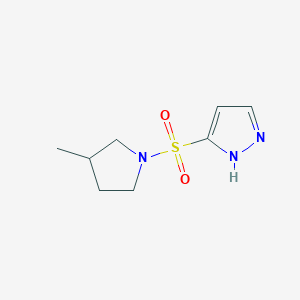
![3-Methoxy-4-[2-methoxyethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B6627920.png)
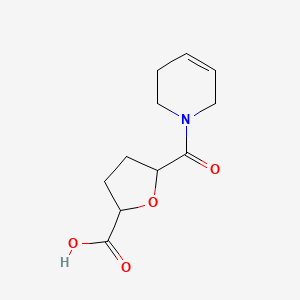
![N-[1-(2-aminopropyl)pyrrolidin-3-yl]acetamide](/img/structure/B6627932.png)
![4-[Cyclopropyl(prop-2-enyl)sulfamoyl]-3-methoxybenzoic acid](/img/structure/B6627934.png)
![3-Methoxy-4-[(1-methoxy-2-methylpropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B6627938.png)
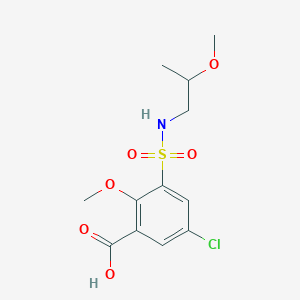
![5-ethyl-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B6627954.png)
![1-Benzofuran-2-yl-[2-(hydroxymethyl)-3-methylpyrrolidin-1-yl]methanone](/img/structure/B6627968.png)